molecular formula C35H20N4Na6O21S6 B1209529 NF023 (hexasodium)

NF023 (hexasodium)

Cat. No.: B1209529
M. Wt: 1162.9 g/mol
InChI Key: FMQURVHYTBGYSQ-UHFFFAOYSA-H
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Description

NF023 (hexasodium) is a selective and competitive antagonist of the P2X1 receptor. It is a suramin analog and exhibits subtype-selective competitive antagonism at P2X1 receptors. The compound has the molecular formula C35H20N4Na6O21S6 and a molecular weight of 1162.88 g/mol . NF023 (hexasodium) is known for its ability to inhibit the contraction induced by electrical field stimulation in smooth muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF023 (hexasodium) involves multiple steps, including the formation of sulfonated naphthalene derivatives and their subsequent coupling with aromatic amines. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the sulfonation and coupling reactions .

Industrial Production Methods

Industrial production of NF023 (hexasodium) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under desiccating conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

NF023 (hexasodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonated and substituted derivatives of NF023 (hexasodium), which can be further analyzed for their biological activity .

Scientific Research Applications

NF023 (hexasodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the properties and functions of P2X1 receptors.

    Biology: Employed in research to understand the role of P2X1 receptors in cellular signaling and muscle contraction.

    Medicine: Investigated for its potential therapeutic applications in conditions involving smooth muscle contraction and inflammation.

    Industry: Utilized in the development of new drugs targeting P2X1 receptors

Mechanism of Action

NF023 (hexasodium) exerts its effects by selectively and competitively binding to P2X1 receptors, thereby inhibiting their activation. This antagonism prevents the influx of calcium ions, which is essential for muscle contraction and other cellular processes. The compound’s molecular targets include the P2X1 receptor and other related ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NF023 (hexasodium)

NF023 (hexasodium) is unique due to its high selectivity and competitive antagonism at P2X1 receptors. Its ability to inhibit smooth muscle contraction induced by electrical field stimulation sets it apart from other similar compounds .

Properties

Molecular Formula

C35H20N4Na6O21S6

Molecular Weight

1162.9 g/mol

IUPAC Name

hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6

InChI Key

FMQURVHYTBGYSQ-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyms

8,8'-(carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid)
NF-023
NF023

Origin of Product

United States

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